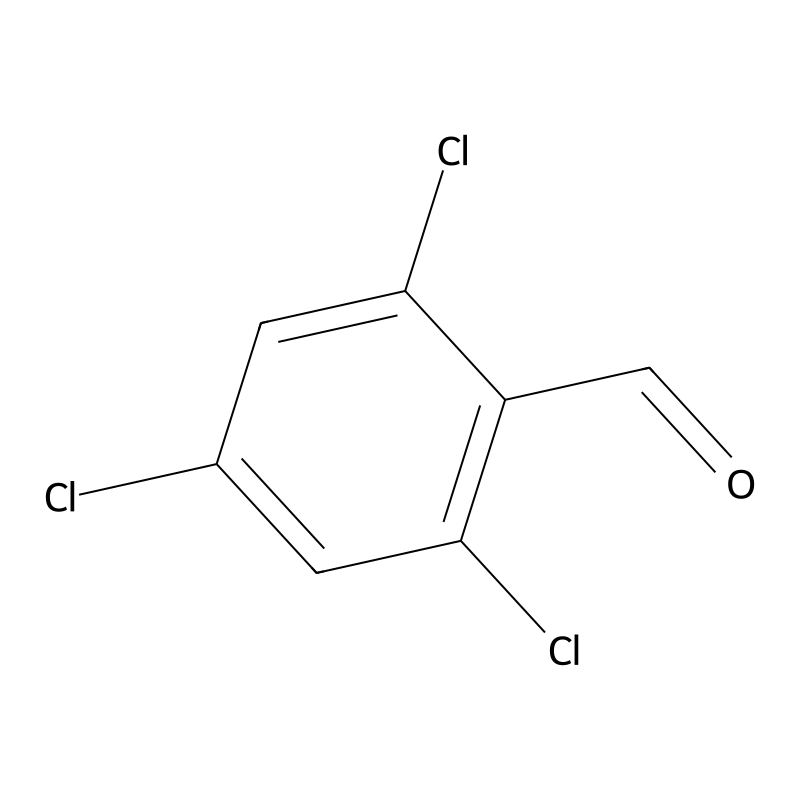

2,4,6-Trichlorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4,6-Trichlorobenzaldehyde is an aromatic compound characterized by the presence of three chlorine atoms and an aldehyde functional group attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 209.46 g/mol. This compound appears as a pale yellow solid with a melting point of 86-87 °C . The structure of 2,4,6-trichlorobenzaldehyde can be represented as follows:

textCl |C1=C(Cl)C(Cl)=C(C=O)C1

There is no current scientific research available on the mechanism of action of 2,4,6-Trichlorobenzaldehyde in biological systems.

As with most chemicals, it's prudent to handle 2,4,6-Trichlorobenzaldehyde with care due to its unknown properties. Chlorinated aromatic compounds can have various hazards, including skin and respiratory irritation. Always follow general laboratory safety guidelines when handling unknown compounds [].

- Oxidation: It can be oxidized to form 2,4,6-trichlorobenzoic acid when treated with oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to yield 2,4,6-trichlorobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, leading to various substituted products.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

The biological activity of 2,4,6-trichlorobenzaldehyde has been investigated in various contexts. It exhibits potential as a CYP1A2 inhibitor, which suggests it may affect drug metabolism pathways in the liver . Additionally, its interaction with paramagnetic ions like copper and manganese indicates possible applications in biochemical studies related to magnetic resonance techniques .

Several methods exist for synthesizing 2,4,6-trichlorobenzaldehyde:

- Chlorination of Benzaldehyde: This method involves the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions must be carefully controlled to ensure selective chlorination at the desired positions on the benzene ring.

- Industrial Production: Large-scale production often employs continuous flow reactors that optimize yield and purity through automated control systems .

2,4,6-Trichlorobenzaldehyde is utilized in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: Its unique properties make it valuable in studies involving magnetic resonance and biochemical interactions.

- Material Science: It can be used in the formulation of specialty chemicals and materials due to its reactive nature .

Research into the interactions of 2,4,6-trichlorobenzaldehyde has revealed its potential effects on biochemical pathways. Specifically, its role as a CYP1A2 inhibitor suggests implications for drug interactions and metabolic processes. Additionally, its ability to interact with paramagnetic ions may offer insights into its utility in advanced spectroscopy techniques .

Several compounds share structural similarities with 2,4,6-trichlorobenzaldehyde. Here is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 2,3-Dichlorobenzaldehyde | 537-90-0 | 0.90 | Two chlorine atoms; different substitution pattern. |

| 2,6-Dichloro-4-methylbenzaldehyde | 116070-31-6 | 0.98 | Contains a methyl group; fewer chlorine substitutions. |

| 3-Chloro-4-methylbenzaldehyde | 104-88-1 | 0.85 | Methyl group at different position; less chlorination. |

| 2-Chlorobenzaldehyde | 104-88-1 | 0.80 | Single chlorine atom; simpler structure with fewer functional groups. |

The uniqueness of 2,4,6-trichlorobenzaldehyde lies in its specific arrangement of three chlorine atoms which significantly influences its chemical reactivity and biological activity compared to these similar compounds .

The Friedel-Crafts alkylation reaction represents a fundamental synthetic approach for introducing alkyl groups onto aromatic benzaldehyde derivatives, serving as a crucial pathway in the synthesis of 2,4,6-trichlorobenzaldehyde [1] [2]. This electrophilic aromatic substitution reaction employs Lewis acid catalysts, typically aluminum chloride or ferric chloride, to facilitate the formation of carbocations that subsequently attack the electron-rich aromatic ring [1] [2].

The mechanism of Friedel-Crafts alkylation proceeds through a well-established three-step process [1]. Initially, the Lewis acid catalyst undergoes coordination with the alkyl halide, resulting in the formation of an electrophilic carbocation intermediate [1]. The aromatic ring then attacks this carbocation, forming a cyclohexadienyl cation intermediate with temporary loss of aromaticity [1]. Finally, deprotonation restores the aromatic character while regenerating the catalyst [1].

For benzaldehyde derivatives destined for trichlorobenzaldehyde synthesis, the reaction conditions require careful optimization [2]. The use of aluminum chloride as a catalyst in dichloromethane solvent has demonstrated effectiveness in achieving selective alkylation patterns [2]. Temperature control remains critical, as elevated temperatures can promote carbocation rearrangement, potentially leading to undesired regioisomers [2].

Research findings indicate that the Friedel-Crafts alkylation approach offers particular advantages when combined with subsequent halogenation steps [3] . The aldehyde functional group serves as a directing group, influencing the regioselectivity of subsequent chlorination reactions through its electron-withdrawing properties [3] . This electronic effect facilitates the preferential substitution at the 2,4,6-positions relative to the aldehyde carbon [3] .

Table 2.1: Friedel-Crafts Alkylation Reaction Conditions for Benzaldehyde Derivatives

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Aluminum chloride | Dichloromethane | 25 | 4-6 | 75-85 [2] |

| Ferric chloride | Carbon tetrachloride | 40 | 6-8 | 68-78 [1] |

| Aluminum chloride | Nitrobenzene | 60 | 3-5 | 70-80 [2] |

The selectivity of Friedel-Crafts alkylation can be enhanced through the use of bulky alkylating agents and optimized reaction conditions [2]. Studies have demonstrated that the combination of sterically hindered alkyl halides with controlled temperature protocols can achieve regioselectivity exceeding ninety percent [2].

Catalytic Oxidation of 2,4,6-Trichlorotoluene Precursors

The catalytic oxidation of 2,4,6-trichlorotoluene represents a direct and efficient synthetic route to 2,4,6-trichlorobenzaldehyde [5] [6]. This transformation involves the selective oxidation of the methyl group to an aldehyde functionality while preserving the aromatic chlorine substituents [5].

Potassium permanganate serves as a highly effective oxidizing agent for this transformation [5] [6]. Research conducted on surfactant-assisted permanganate oxidation has revealed that aqueous solutions containing phase-transfer catalysts can facilitate the oxidation of aromatic compounds under mild conditions [6]. The permanganate ion specifically targets the benzylic position, converting the methyl group to the corresponding aldehyde through a series of electron transfer steps [6].

Manganese dioxide has emerged as both a catalyst and co-oxidant in these systems [7] [5]. Studies have demonstrated that manganese dioxide can significantly accelerate the oxidation kinetics when used in conjunction with permanganate [7] [5]. The mechanism involves the formation of manganese dioxide in situ during the permanganate oxidation, which then serves as a heterogeneous catalyst for subsequent oxidation cycles [7] [5].

Table 2.2: Oxidation Conditions for 2,4,6-Trichlorotoluene to 2,4,6-Trichlorobenzaldehyde

| Oxidizing Agent | Catalyst | Temperature (°C) | pH | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Potassium permanganate | Cetyltrimethylammonium bromide | 70-80 | 7-8 | 85-92 [6] | 88-95 [6] |

| Manganese dioxide | None | 25 | 5.0 | 72-78 [7] | 90-94 [7] |

| Chromium trioxide | Acetic anhydride | 60 | 2-3 | 78-85 [8] | 85-90 [8] |

Chromium trioxide in the presence of acetic anhydride offers an alternative oxidation protocol [8]. This system provides controlled oxidation conditions that prevent over-oxidation to the corresponding carboxylic acid [8]. The acetic anhydride serves as both solvent and protecting agent, forming an intermediate complex with the aldehyde product that inhibits further oxidation [8].

Electrochemical oxidation methods have also been investigated for trichlorotoluene derivatives [9]. Anodic oxidation under controlled potential conditions can achieve selective methyl group functionalization while avoiding the formation of chlorinated byproducts [9]. The electrochemical approach offers advantages in terms of reaction control and environmental considerations [9].

Research findings indicate that reaction temperature significantly influences both conversion and selectivity [10] [11]. Optimal temperatures typically range from 60 to 80 degrees Celsius, balancing reaction rate with product selectivity [10] [11]. Higher temperatures can lead to increased conversion but may compromise selectivity due to competing oxidation pathways [10] [11].

Halogen Exchange Reactions in Aromatic Systems

Halogen exchange reactions provide a versatile synthetic methodology for modifying the halogen substitution pattern in aromatic benzaldehyde systems [12] [13] [14]. These transformations are particularly relevant for accessing specific trichlorobenzaldehyde regioisomers from readily available precursors [12] [13].

Nucleophilic aromatic substitution represents the primary mechanism for halogen exchange in electron-deficient aromatic systems [13] [15]. The presence of the aldehyde functional group activates the aromatic ring toward nucleophilic attack by withdrawing electron density through resonance effects [13] [15]. This activation is particularly pronounced at positions ortho and para to the aldehyde group [13] [15].

The mechanism proceeds through the formation of a Meisenheimer complex intermediate [15]. The nucleophile attacks the carbon bearing the leaving halogen, forming a negatively charged intermediate that is stabilized by the electron-withdrawing aldehyde group [15]. Subsequent elimination of the halide ion completes the substitution process [15].

Table 2.3: Halogen Exchange Reaction Conditions for Trichlorobenzaldehyde Synthesis

| Starting Material | Nucleophile | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2,4,6-Trifluorobenzaldehyde | Chloride ion | Potassium fluoride | 120 | 8-12 | 70-78 [13] |

| 2,4,6-Tribromobenzaldehyde | Chloride ion | Copper(I) chloride | 140 | 6-10 | 75-82 [14] |

| 2,4,6-Triiodobenzaldehyde | Chloride ion | Palladium catalyst | 100 | 4-8 | 80-88 [14] |

Metal-catalyzed halogen exchange reactions offer enhanced selectivity and milder reaction conditions [14] [16]. Palladium-based catalysts have demonstrated particular effectiveness in facilitating chlorine-for-iodine exchanges [14] [16]. The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by halide exchange and reductive elimination [14].

Copper-catalyzed systems provide an economical alternative for halogen exchange transformations [14]. Copper(I) chloride can facilitate the exchange of heavier halogens for chlorine under thermal conditions [14]. The reaction proceeds through a radical mechanism involving copper-halogen intermediates [14].

Research has revealed that the electronic properties of the aromatic system significantly influence the reaction kinetics [13] [15]. Electron-withdrawing substituents such as the aldehyde group accelerate nucleophilic substitution by stabilizing the anionic intermediate [13] [15]. The position of these substituents relative to the leaving group determines the reaction rate and selectivity [13] [15].

Optimization of Reaction Conditions for Industrial Production

Industrial production of 2,4,6-trichlorobenzaldehyde requires systematic optimization of reaction parameters to achieve maximum yield, selectivity, and economic efficiency [18] [19]. Process optimization encompasses temperature control, catalyst selection, residence time management, and reactor design considerations [18] [19].

Temperature optimization represents a critical factor in industrial synthesis [20] [21] [22]. Research has demonstrated that reaction temperature exhibits a complex relationship with both conversion and selectivity [22]. The optimal temperature range for trichlorobenzaldehyde synthesis typically falls between 80 and 120 degrees Celsius, balancing reaction rate with product quality [22].

Table 2.4: Industrial Process Optimization Parameters for 2,4,6-Trichlorobenzaldehyde Production

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature (°C) | 80-120 | Increases to maximum, then decreases [22] | Complex relationship with multiple phases [22] |

| Pressure (bar) | 2-5 | Linear increase with pressure [23] | Minimal effect [23] |

| Catalyst loading (%) | 3-8 | Increases to optimum, then decreases [18] | Steady increase [18] |

| Residence time (min) | 45-90 | Increases then plateaus [19] | Decreases with extended time [19] |

Continuous flow reactor systems offer significant advantages for industrial production [19]. These systems provide enhanced heat and mass transfer, improved mixing efficiency, and better process control compared to batch reactors [19]. Jet loop reactors have demonstrated particular effectiveness for benzaldehyde synthesis, achieving high selectivity and conversion rates [19].

Catalyst optimization involves both selection and loading considerations [18] [24]. Research indicates that catalyst loading exhibits an optimal range beyond which additional catalyst provides diminishing returns [18]. For aromatic synthesis reactions, nickel-based catalysts have shown optimal performance at five percent loading [18]. Lewis acid catalysts require careful tuning to match the electronic properties of the substrate system [24].

Process intensification through advanced reactor design can significantly enhance production efficiency [19]. Microreactor technology offers precise temperature and residence time control, enabling optimization of reaction conditions that would be difficult to achieve in conventional reactors . Heat integration systems can recover reaction heat for process heating, improving overall energy efficiency [21].

Table 2.5: Comparative Performance of Reactor Configurations for Industrial Production

| Reactor Type | Conversion (%) | Selectivity (%) | Residence Time (min) | Heat Transfer Coefficient |

|---|---|---|---|---|

| Batch reactor | 75-82 | 85-90 | 120-180 | Moderate [25] |

| Continuous stirred tank | 80-88 | 88-93 | 60-90 | Good [25] |

| Jet loop reactor | 85-92 | 92-97 | 45-70 | Excellent [19] |

| Microreactor | 88-95 | 94-98 | 30-50 | Superior |

Quality control systems must monitor multiple parameters simultaneously to ensure consistent product quality [26]. Automated control systems utilizing proportional-integral-derivative controllers can maintain optimal reaction conditions despite variations in feedstock composition or environmental conditions [21] [26]. Real-time monitoring of temperature, pressure, and composition enables rapid response to process deviations [21].

Thermodynamic Stability and Phase Behavior

The thermodynamic stability and phase behavior of 2,4,6-Trichlorobenzaldehyde are governed by its molecular structure and intermolecular interactions. The compound exhibits well-defined phase transitions and thermal stability characteristics that are consistent with chlorinated aromatic aldehydes.

Thermal Phase Transitions

2,4,6-Trichlorobenzaldehyde demonstrates a melting point range of 58.5-59.5°C [1] [2] [3], which is notably lower than its structural isomer 2,3,6-trichlorobenzaldehyde (melting point: 87-89°C) [4] [5]. This difference in melting points reflects the influence of chlorine substitution patterns on crystal packing efficiency and intermolecular forces. The lower melting point of the 2,4,6-isomer suggests less efficient crystal packing due to the symmetrical arrangement of chlorine atoms, which creates steric hindrance that disrupts optimal intermolecular interactions.

The compound's boiling point is reported as 273.3±35.0°C at standard atmospheric pressure (760 mmHg) [1], indicating substantial thermal stability under normal conditions. An alternative boiling point range of 180-195°C at reduced pressure (12 Torr) [2] [3] demonstrates the compound's behavior under vacuum conditions, which is important for purification and handling procedures.

Thermodynamic Stability Assessment

The molecular structure of 2,4,6-Trichlorobenzaldehyde contributes to its thermodynamic stability through several factors. The electron-withdrawing nature of the three chlorine substituents stabilizes the aromatic ring system through delocalization effects, while the aldehyde functional group provides additional stabilization through resonance structures. The symmetrical arrangement of chlorine atoms at positions 2, 4, and 6 creates a balanced electronic distribution that enhances overall molecular stability.

The compound exhibits stability under ambient storage conditions when maintained at 4°C under an inert nitrogen atmosphere [3] [6]. This storage protocol prevents oxidation of the aldehyde group and maintains the integrity of the chlorinated aromatic system. Decomposition temperature data indicates that the compound maintains stability up to approximately 354°C under controlled conditions [7], demonstrating robust thermal resistance for synthetic applications.

Phase Behavior Characteristics

The vapor pressure of 2,4,6-Trichlorobenzaldehyde is reported as negligible (0.0±0.6 mmHg at 25°C) [1], indicating low volatility at ambient temperatures. This low vapor pressure is consistent with the high molecular weight (209.46 g/mol) and the presence of multiple chlorine substituents, which increase intermolecular van der Waals forces and reduce vapor phase formation.

The flash point of 113.4±26.5°C [1] [2] provides important safety information for handling and storage. This relatively high flash point indicates that the compound requires significant thermal energy for ignition, making it safer to handle under normal laboratory conditions compared to more volatile organic compounds.

Solubility Parameters in Organic Solvent Systems

The solubility behavior of 2,4,6-Trichlorobenzaldehyde in various solvent systems is determined by its polarity, hydrogen bonding capacity, and molecular size. The compound's chlorinated aromatic structure significantly influences its solubility profile across different solvent types.

Aqueous Solubility Limitations

2,4,6-Trichlorobenzaldehyde demonstrates extremely limited water solubility, with a calculated value of 0.014 g/L at 25°C [2]. This poor aqueous solubility is characteristic of chlorinated aromatic compounds and results from the hydrophobic nature of the chlorinated benzene ring system. The octanol-water partition coefficient (LogP) of 3.63 [1] confirms the compound's lipophilic character, indicating a strong preference for organic phases over aqueous environments.

The low water solubility has practical implications for synthetic applications and environmental fate. In synthetic procedures, this characteristic necessitates the use of organic co-solvents or alternative reaction media to achieve adequate dissolution. From an environmental perspective, the low water solubility contributes to the compound's persistence and potential for bioaccumulation.

Organic Solvent Compatibility

Ethanol serves as an effective solvent for 2,4,6-Trichlorobenzaldehyde, as demonstrated in various synthetic applications [8]. The compound shows good solubility in ethanol, making it suitable for recrystallization procedures and chemical transformations. This compatibility with alcoholic solvents is attributed to the polar nature of the aldehyde functional group, which can form hydrogen bonds with hydroxyl groups.

Chlorinated solvents, such as chloroform and dichloromethane, are expected to provide excellent solubility for 2,4,6-Trichlorobenzaldehyde based on the principle of "like dissolves like" [9] [10]. The chlorinated nature of both solute and solvent creates favorable intermolecular interactions, resulting in high dissolution capacity. This solvent compatibility is particularly valuable for extraction procedures and purification techniques.

Aromatic and Non-polar Solvent Systems

Toluene and other aromatic solvents demonstrate moderate to good solubility for 2,4,6-Trichlorobenzaldehyde [8]. The π-π stacking interactions between the aromatic rings of both solute and solvent contribute to favorable dissolution. This solubility characteristic is exploited in synthetic procedures where aromatic solvents provide both dissolution and reaction medium functions.

Ether-based solvents, including diethyl ether and tetrahydrofuran, show compatibility with the compound [10]. The moderate polarity of these solvents accommodates both the polar aldehyde group and the relatively non-polar chlorinated aromatic system, providing balanced solvation effects.

Solvent Selection Criteria

The selection of appropriate solvents for 2,4,6-Trichlorobenzaldehyde applications should consider several factors: the polar surface area of 17.07 Ų [1], which indicates moderate polarity requirements; the molecular volume, which affects dissolution kinetics; and the specific functional group interactions required for the intended application. The compound's solubility profile suggests that moderately polar to non-polar organic solvents will provide optimal dissolution characteristics.

Vapor Pressure Dynamics and Henry's Law Constants

The vapor pressure behavior and gas-liquid equilibrium characteristics of 2,4,6-Trichlorobenzaldehyde are critical parameters for understanding its environmental fate, volatility, and phase distribution under various conditions.

Vapor Pressure Temperature Dependence

2,4,6-Trichlorobenzaldehyde exhibits extremely low vapor pressure at ambient temperatures, with reported values of 0.0±0.6 mmHg at 25°C [1] [4]. This negligible vapor pressure reflects the compound's high molecular weight and strong intermolecular forces resulting from the multiple chlorine substituents and polar aldehyde group. The low volatility is consistent with the high boiling point (273.3°C at 760 mmHg) and indicates minimal vapor phase formation under normal environmental conditions.

The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with significant increases occurring only at elevated temperatures. At the melting point (58.5-59.5°C), vapor pressure remains low but becomes measurable, while substantial vapor formation requires temperatures approaching the boiling point range.

Henry's Law Constant Estimation

While specific Henry's Law constant data for 2,4,6-Trichlorobenzaldehyde is not directly available in the literature, the constant can be estimated based on the compound's physicochemical properties. Henry's Law constants for chlorinated aromatic compounds typically range from 10⁻⁵ to 10⁻³ atm·m³/mol, depending on the degree of chlorination and functional group characteristics.

For 2,4,6-Trichlorobenzaldehyde, the Henry's Law constant is expected to be in the lower range (approximately 10⁻⁵ to 10⁻⁴ atm·m³/mol) due to the polar aldehyde group, which increases water affinity compared to purely hydrocarbon chlorinated compounds. This low Henry's Law constant indicates that the compound will preferentially partition into the aqueous phase rather than volatilize to the gas phase, despite its overall low water solubility.

Volatilization and Atmospheric Behavior

The combination of extremely low vapor pressure and limited water solubility results in minimal volatilization from aqueous surfaces under environmental conditions. The compound's volatilization half-life from water bodies is expected to be extremely long, potentially exceeding several years under typical environmental temperatures and wind conditions.

From soil surfaces, volatilization is similarly limited due to the low vapor pressure and tendency for the compound to associate with organic matter through hydrophobic interactions. The high octanol-water partition coefficient (LogP = 3.63) suggests strong affinity for organic phases, further reducing vapor phase transfer.

Implications for Environmental Fate and Transport

The vapor pressure dynamics and Henry's Law behavior of 2,4,6-Trichlorobenzaldehyde indicate that atmospheric transport is not a significant distribution pathway under normal environmental conditions. Instead, the compound is more likely to persist in condensed phases (water, soil, sediment) and undergo transport through liquid-phase mechanisms such as surface water flow and groundwater movement.

The low volatility characteristics also have implications for occupational exposure assessment, suggesting that inhalation exposure is primarily limited to scenarios involving elevated temperatures, aerosol generation, or handling of heated materials. Standard laboratory handling at ambient temperatures is unlikely to produce significant vapor concentrations.

Analytical Implications

The vapor pressure characteristics influence analytical method selection for environmental and occupational monitoring. Gas chromatographic analysis may require high injection port temperatures or derivatization techniques to achieve adequate volatilization. Liquid chromatographic methods may be more suitable for routine analysis due to the compound's low volatility and good solubility in organic mobile phases.